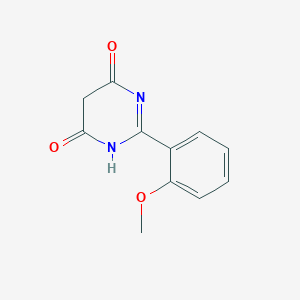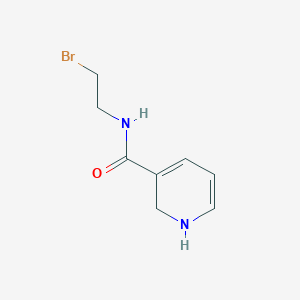
2-Hexadecanoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecanoylbenzoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a benzoic acid core with a hexadecanoyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecanoylbenzoic acid typically involves the acylation of benzoic acid with hexadecanoyl chloride. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts acylation reaction. The general reaction scheme is as follows:
C6H5COOH+C16H33COClAlCl3C6H4(COC16H33)COOH+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or distillation, to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexadecanoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of hexadecanoylbenzoic acid derivatives with additional carboxyl or ketone groups.
Reduction: Formation of hexadecanoylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Hexadecanoylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hexadecanoylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid: The parent compound with a simpler structure.
Hexadecanoic Acid: A fatty acid with a similar aliphatic chain but without the aromatic ring.
2-Hydroxybenzoic Acid:
Uniqueness
2-Hexadecanoylbenzoic acid is unique due to the presence of both a long aliphatic chain and an aromatic ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
64692-94-0 |
|---|---|
Fórmula molecular |
C23H36O3 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
2-hexadecanoylbenzoic acid |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(24)20-17-15-16-18-21(20)23(25)26/h15-18H,2-14,19H2,1H3,(H,25,26) |
Clave InChI |
RTKKUIZUOQAUAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Azabicyclo[9.2.1]tetradec-1(14)-en-13-one](/img/structure/B14492324.png)
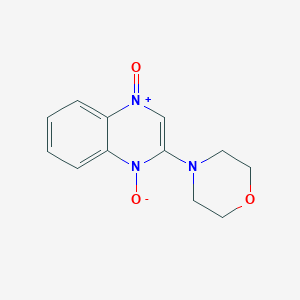
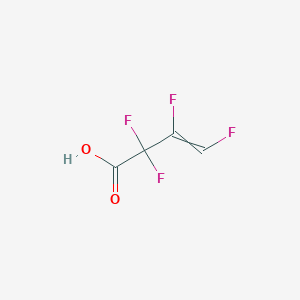
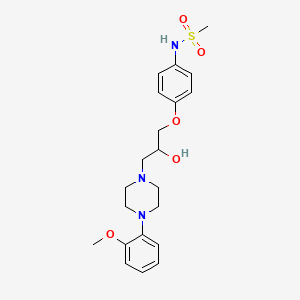




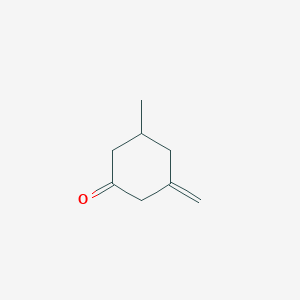

![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)

